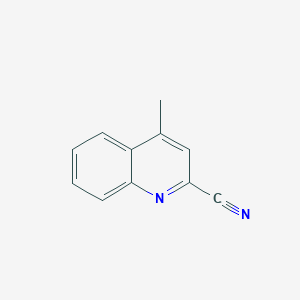

4-Methylquinoline-2-carbonitrile

Description

Properties

IUPAC Name |

4-methylquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZSCKRIEGYCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344549 | |

| Record name | 4-Methylquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10590-69-9 | |

| Record name | 4-Methylquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 4-Methylquinoline-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a robust synthetic pathway and provides expected analytical data based on established spectroscopic principles, addressing the current scarcity of published experimental data for this specific molecule.

Compound Profile

This compound is a derivative of quinoline, featuring a methyl group at the C4 position and a nitrile group at the C2 position. The introduction of the electron-withdrawing nitrile group at a key position on the quinoline scaffold can significantly alter its electronic properties, reactivity, and biological activity, making it a valuable intermediate for the synthesis of novel molecular entities.

| Property | Data | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₈N₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Exact Mass | 168.068748 g/mol | [1] |

| CAS Number | 10590-69-9 | |

| Predicted XlogP | 2.6 |

Synthesis Pathway

Due to the limited specific literature for the direct synthesis of this compound, a reliable multi-step synthetic route is proposed. This pathway proceeds via the well-established chemistry of quinoline N-oxides, followed by chlorination and a subsequent nucleophilic cyanation reaction.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 4-Methylquinoline N-oxide (Step 1)

This procedure is adapted from established methods for the N-oxidation of quinoline derivatives.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylquinoline (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Reagent Addition: Warm the solution to 60-70°C. Add 30% hydrogen peroxide (1.5-2.0 eq) dropwise to the stirred solution, maintaining the temperature.

-

Reaction: After the addition is complete, continue stirring at 70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with dichloromethane or chloroform (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

-

Purification: The crude 4-methylquinoline N-oxide can be purified by recrystallization from a suitable solvent system (e.g., acetone or ethanol/water).

Protocol 2: Synthesis of 2-Chloro-4-methylquinoline (Step 2)

This protocol for chlorination is based on standard procedures for converting quinoline N-oxides to 2-chloroquinolines.[2][3]

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser, and thermometer, place 4-methylquinoline N-oxide (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 110°C) for 2-3 hours. The reaction should become a clear solution. Monitor by TLC.

-

Workup: After cooling to room temperature, very carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and releases HCl gas.

-

Isolation: Neutralize the acidic aqueous mixture with a base such as sodium carbonate or ammonium hydroxide until basic (pH > 8). The crude product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purification: Purify the crude 2-chloro-4-methylquinoline by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol.

Protocol 3: Synthesis of this compound (Step 3)

This procedure is an adaptation of the Rosenmund-von Braun reaction for the cyanation of aryl halides.[4][5]

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-methylquinoline (1.0 eq), copper(I) cyanide (CuCN) (1.2-1.5 eq), and a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the reaction mixture to 140-160°C and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

-

Workup: Cool the dark mixture to room temperature. Pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.

-

Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene (3x volumes). Combine the organic layers and wash successively with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Characterization

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~ 8.2 - 8.0 | d | H5 | Expected to be a doublet, downfield due to proximity to the quinoline nitrogen and benzene ring. |

| ~ 8.0 - 7.8 | d | H8 | Aromatic proton on the benzene portion of the quinoline ring. |

| ~ 7.8 - 7.6 | m (t) | H7 | Aromatic proton, likely a triplet or multiplet. |

| ~ 7.6 - 7.4 | m (t) | H6 | Aromatic proton, likely a triplet or multiplet. |

| ~ 7.4 - 7.3 | s | H3 | Singlet, deshielded by the adjacent electron-withdrawing nitrile group. |

| ~ 2.7 - 2.6 | s | -CH₃ (at C4) | Singlet for the methyl group protons. |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 148 - 146 | C8a | Quaternary carbon at the ring junction. |

| ~ 145 - 143 | C4 | Carbon bearing the methyl group. |

| ~ 135 - 133 | C2 | Quaternary carbon attached to the nitrile, significantly deshielded. |

| ~ 131 - 129 | C7 | Aromatic CH. |

| ~ 130 - 128 | C5 | Aromatic CH. |

| ~ 128 - 126 | C4a | Quaternary carbon at the ring junction. |

| ~ 125 - 123 | C6 | Aromatic CH. |

| ~ 122 - 120 | C3 | Aromatic CH. |

| ~ 118 - 116 | -C≡N | Nitrile carbon, characteristic chemical shift. |

| ~ 19 - 18 | -CH₃ | Methyl carbon. |

Table 4: Predicted FT-IR and Mass Spectrometry Data

| Technique | Expected Data | Notes |

| FT-IR | ~2230 cm⁻¹ (sharp, strong): C≡N stretch. 3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. 3000-2850 cm⁻¹ (medium): Alkyl C-H stretch. 1600-1450 cm⁻¹ (strong to medium): Aromatic C=C and C=N ring stretching vibrations. | The most diagnostic peak is the sharp nitrile stretch.[6] The aromatic region will show multiple bands characteristic of the substituted quinoline system. |

| Mass Spec. (EI) | m/z 168: Molecular ion [M]⁺. m/z 167: [M-H]⁺. m/z 141: [M-HCN]⁺, a common fragmentation for aromatic nitriles. m/z 140: [M-H-HCN]⁺. | The molecular ion should be clearly visible. Fragmentation analysis would help confirm the structure by identifying characteristic losses.[7] |

Experimental Protocols: Characterization

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra.[8]

-

Sample Preparation: Weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to the ¹H spectrum.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of all proton and carbon signals by comparing them with the predicted values and known data for similar structures.

Protocol 5: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes a standard method for obtaining an IR spectrum using an ATR accessory.[8]

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Collect a background spectrum.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the wavenumbers of the major absorption bands. Assign these bands to the corresponding functional groups (e.g., C≡N, aromatic C-H, C=C) by comparing them to the predicted values and standard IR correlation tables.[9]

Protocol 6: Mass Spectrometry (MS)

This protocol provides a general method for obtaining mass spectral data.[8]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI; dichloromethane or ethyl acetate for GC-MS).

-

Data Acquisition:

-

For GC-MS: Inject the sample into a GC equipped with a suitable column, which is coupled to a mass spectrometer operating in electron ionization (EI) mode.

-

For LC-MS: Introduce the sample via an LC system or direct infusion into an electrospray ionization (ESI) source.

-

-

Data Analysis: Identify the molecular ion peak corresponding to the compound's molecular weight (m/z 168 for [M]⁺ in EI, or m/z 169 for [M+H]⁺ in ESI). Analyze the fragmentation pattern to confirm the presence of key structural motifs. Compare the observed isotopic distribution with the theoretical pattern for C₁₁H₈N₂.

References

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylquinoline-2-carbonitrile, a heterocyclic organic compound, is a subject of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline core is a well-established pharmacophore, present in numerous compounds with a wide range of biological activities. The addition of a methyl group at the 4-position and a nitrile group at the 2-position of the quinoline ring system creates a unique electronic and steric profile, suggesting potential for novel therapeutic applications. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the known quantitative data for this compound.

| Identifier | Value | Source |

| CAS Number | 10590-69-9 | BLD Pharm[1] |

| Molecular Formula | C₁₁H₈N₂ | PubChemLite[2] |

| Molecular Weight | 168.19 g/mol | PubChemLite[2] |

| IUPAC Name | This compound | PubChemLite[2] |

| Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)C#N | PubChemLite[2] |

| InChI Key | MLZSCKRIEGYCKD-UHFFFAOYSA-N | PubChemLite[2] |

| Physical Property | Value | Source |

| Melting Point | 96-98 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 349.9 ± 22.0 °C | ChemicalBook[3] |

| Solubility | Soluble in common organic solvents such as ethanol, chloroform, and acetone.[4] | Ningbo Inno Pharmchem Co.,Ltd.[4] |

| Appearance | Light yellow to yellow solid | ChemicalBook[3] |

Spectral Data

Note: The following are representative spectral data for the closely related compound 4-methylquinoline, which can be used for comparative purposes.

-

¹H NMR (400 MHz, CDCl₃) of 4-methylquinoline: δ 8.77 (d, J=4.4 Hz, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.98 (d, J=8.4 Hz, 1H), 7.70 (ddd, J=8.4, 6.9, 1.5 Hz, 1H), 7.55 (ddd, J=8.4, 6.9, 1.5 Hz, 1H), 7.21 (d, J=4.4 Hz, 1H), 2.69 (s, 3H).[5]

-

¹³C NMR of 4-methylquinoline: Data for the carbon chemical shifts of 4-methylquinoline are also available and can serve as a basis for predicting the spectrum of the nitrile derivative.[6]

-

IR Spectrum of 4-methylquinoline: The infrared spectrum of 4-methylquinoline shows characteristic peaks for aromatic C-H stretching, C=C and C=N bond vibrations within the quinoline ring.[7]

-

Mass Spectrum of 4-methylquinoline: The mass spectrum of 4-methylquinoline shows a molecular ion peak corresponding to its molecular weight.[7]

For this compound, the presence of the nitrile group would introduce a characteristic sharp absorption band in the IR spectrum around 2220-2260 cm⁻¹. The electronic effects of the nitrile group would also be expected to cause shifts in the ¹H and ¹³C NMR signals of the quinoline ring compared to 4-methylquinoline.

Experimental Protocols

A reliable and reproducible synthesis protocol is essential for obtaining high-purity this compound for research purposes. While a specific detailed protocol for this exact compound is not widely published, a plausible synthetic route involves the cyanation of a 4-methylquinoline N-oxide precursor. This method is a common strategy for introducing a nitrile group at the 2-position of quinolines.

Proposed Synthesis of this compound via N-Oxide Cyanation

This protocol is based on general methods for the cyanation of quinoline N-oxides.[8][9][10]

Step 1: Synthesis of 4-Methylquinoline N-oxide

-

Materials: 4-Methylquinoline, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, dichloromethane (DCM) or another suitable solvent.

-

Procedure:

-

Dissolve 4-methylquinoline in a suitable solvent like DCM.

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA) to the 4-methylquinoline solution at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture for a specified time until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench any excess oxidizing agent.

-

Work up the reaction mixture by washing with an appropriate aqueous solution (e.g., sodium bicarbonate solution) to remove acidic byproducts.

-

Dry the organic layer, filter, and evaporate the solvent to obtain the crude 4-methylquinoline N-oxide.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Cyanation of 4-Methylquinoline N-oxide

-

Materials: 4-Methylquinoline N-oxide, trimethylsilyl cyanide (TMSCN), and a suitable activating agent such as dimethylcarbamoyl chloride or benzoyl chloride, in a solvent like acetonitrile or dichloromethane.

-

Procedure:

-

Dissolve 4-methylquinoline N-oxide in an anhydrous solvent under an inert atmosphere.

-

Add the activating agent (e.g., dimethylcarbamoyl chloride) to the solution.

-

Slowly add TMSCN to the reaction mixture at a controlled temperature.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Quench the reaction with an aqueous solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

-

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the broader class of quinoline derivatives, especially those containing a nitrile group, has been extensively studied and shown to possess significant therapeutic potential, particularly as anticancer and antimicrobial agents.[11][12][13][14][15]

Anticancer Activity

Many quinoline-based compounds have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[11][16][17][18][19][20] The structural similarity of this compound to known kinase inhibitors suggests that it may also exert its effects through the modulation of these pathways.

Potential Signaling Pathways Targeted by Quinoline Derivatives:

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[5][6][7][17] Aberrant EGFR signaling is a hallmark of many cancers. Several quinoline derivatives have been developed as EGFR inhibitors.[16][21]

Caption: Potential inhibition of the EGFR signaling pathway.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[4][22][23][24][25] Its dysregulation is frequently observed in cancer. Quinoline derivatives have been shown to inhibit components of this pathway.[16]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

-

Ras/Raf/MEK/ERK Pathway: Also known as the MAPK pathway, this cascade transmits signals from cell surface receptors to the nucleus to regulate gene expression involved in cell proliferation and differentiation.[3][16][21][][27]

Caption: Potential inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Antimicrobial Activity

The quinoline scaffold is the basis for several important antimicrobial drugs. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13] It is plausible that this compound could exhibit similar antimicrobial properties. Further research is needed to determine its minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.[12][14][15][28]

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While a complete physicochemical and biological profile is still emerging, the available data and the known activities of related quinoline derivatives provide a strong rationale for its continued study. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising molecule. Further experimental validation of its solubility, spectral properties, and biological activities will be crucial in unlocking its full potential.

References

- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 2. Quinoline synthesis [organic-chemistry.org]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 23. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methylquinoline-2-carbonitrile

CAS Number: 10590-69-9 IUPAC Name: 4-methylquinoline-2-carbonitrile

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the parent compound, 4-methylquinoline, and related quinoline derivatives to provide a broader context for its potential properties and applications.

Physicochemical Properties

| Property | Value (for 4-methylquinoline) | Citations |

| Molecular Formula | C₁₁H₈N₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Melting Point | 9-10 °C | [2] |

| Boiling Point | 261-263 °C | [2] |

| Density | 1.083 g/mL at 25 °C | |

| Refractive Index | 1.620 (n20/D) | |

| Solubility | Slightly soluble in water; miscible with alcohol and oils. | [3][4] |

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively reported. However, its synthesis can be conceptually approached through established methods for the preparation of quinoline-2-carbonitriles, most notably the Reissert reaction.[5]

Conceptual Synthesis via the Reissert Reaction

The Reissert reaction provides a classic method for the introduction of a cyano group at the 2-position of a quinoline ring.[5] The general steps would involve:

-

Formation of the Reissert Compound: 4-Methylquinoline would be reacted with an acid chloride (e.g., benzoyl chloride) and a cyanide source, such as trimethylsilyl cyanide or potassium cyanide, in a suitable solvent like methylene chloride.[6] This reaction forms a 1-acyl-2-cyano-1,2-dihydro-4-methylquinoline intermediate, known as a Reissert compound.

-

Hydrolysis: The intermediate Reissert compound is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.

A generalized workflow for this synthesis is depicted below.

Spectroscopic Data

Mass Spectrometry

Predicted mass spectral data for this compound (C₁₁H₈N₂) suggests a monoisotopic mass of 168.06874 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the methyl group, the aromatic protons of the quinoline ring system, and the carbon of the nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Potential Biological Activity and Applications

Direct experimental data on the biological activity of this compound is scarce. However, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[7][8][9][10]

Potential as an Antimicrobial Agent

Quinoline derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action can vary but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.[7][8]

Potential as an Anticancer Agent

Numerous quinoline-based compounds have demonstrated cytotoxic activity against various cancer cell lines.[11][12] The proposed mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation, such as DNA topoisomerases and kinases, as well as the induction of apoptosis.[9][13] Some quinoline analogs have been shown to act as DNA intercalating agents, leading to a DNA damage response.[14]

Potential as an Enzyme Inhibitor

The quinoline nucleus is a common feature in many enzyme inhibitors. For instance, quinoline derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and various DNA-acting enzymes.[9][15]

The diagram below illustrates the potential mechanisms of action for quinoline derivatives, which could be relevant for this compound.

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, given the established importance of the quinoline scaffold in drug discovery. While specific experimental data for this molecule is limited, this guide provides a foundational understanding based on related compounds and established chemical principles. Further research is warranted to fully elucidate the physicochemical properties, synthetic routes, and biological activities of this compound to determine its potential as a lead compound in the development of new therapeutic agents.

References

- 1. 10590-69-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-methylquinoline | 491-35-0 [chemicalbook.com]

- 4. 4-methylquinoline CAS#: 491-35-0 [m.chemicalbook.com]

- 5. Reissert reaction - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylquinoline-2-carbonitrile: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylquinoline-2-carbonitrile, a heterocyclic aromatic compound, belongs to the quinoline family, a class of compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of a methyl group at the 4-position and a nitrile group at the 2-position of the quinoline ring in this compound suggests the potential for unique chemical reactivity and biological interactions. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound, also known as lepidine-2-carbonitrile, is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 10590-69-9 |

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.19 g/mol |

| Physical State | Solid |

Structural Information:

| Identifier | Value |

| SMILES | N#CC1=NC2=CC=CC=C2C(C)=C1 |

| InChI | InChI=1S/C11H8N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,1H3 |

| InChIKey | MLZSCKRIEGYCKD-UHFFFAOYSA-N |

Synthesis of this compound

Proposed Synthetic Pathway: Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. For the synthesis of this compound, a plausible precursor would be an appropriately substituted aniline and a β-keto nitrile.

The Enduring Legacy of Quinoline: An In-depth Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the fields of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkable versatility has spurred the development of a vast arsenal of synthetic methodologies. This guide provides a comprehensive exploration of the historical discovery and evolution of quinoline synthesis, from the foundational classical methods to the underlying principles that guide modern synthetic strategies. Detailed experimental protocols for key historical syntheses are presented, alongside comparative data to inform methodological selection in research and development.

A Historical Timeline of Quinoline Synthesis

The journey of quinoline synthesis is a rich narrative of chemical ingenuity, evolving from harsh, often low-yielding reactions to more refined and versatile methodologies. The late 19th century was a golden era for the discovery of named reactions that form the bedrock of quinoline chemistry.

Caption: A timeline illustrating the discovery of key classical quinoline synthesis methods.

Core Classical Quinoline Synthesis Methods

The classical named reactions for quinoline synthesis, primarily developed in the late 19th century, remain fundamental to the construction of the quinoline core. These methods, while sometimes limited by harsh conditions and modest yields, offer versatile pathways to a wide range of quinoline derivatives.

The Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for the synthesis of quinoline itself.[1][2] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene.[1][3] Ferrous sulfate is often added to moderate the highly exothermic reaction.[1][3]

Caption: A simplified workflow for the Skraup synthesis of quinoline.

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate heptahydrate (optional moderator).

-

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and mechanical stirrer. The addition should be done slowly with cooling.

-

Add the oxidizing agent (e.g., nitrobenzene) portion-wise to the mixture.

-

If the reaction becomes too vigorous, ferrous sulfate can be added as a moderator.

-

Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and may require external cooling to maintain control.

-

After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for several hours.

-

After completion, cool the mixture and carefully pour it onto ice.

-

Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) and then perform steam distillation to isolate the crude quinoline.

-

The quinoline is then purified by fractional distillation.

-

The Doebner-von Miller Reaction (1881)

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, allows for the synthesis of substituted quinolines.[4] This method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid.[5]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

-

Materials: Aniline, crotonaldehyde (or generated in situ from acetaldehyde), hydrochloric acid, and an oxidizing agent (often an intermediate in the reaction or air).

-

Procedure:

-

Prepare a solution of aniline in aqueous hydrochloric acid in a reaction flask equipped with a reflux condenser.

-

Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the aniline solution with vigorous stirring. The reaction can be exothermic.

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

-

Isolate the crude 2-methylquinoline by steam distillation.

-

The product is then purified by distillation.

-

The Friedländer Synthesis (1882)

Discovered by Paul Friedländer, this is a versatile and widely used method for preparing substituted quinolines.[6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst.[7]

Caption: Logical flow of the Friedländer quinoline synthesis.

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

-

Materials: 2-aminobenzaldehyde, acetophenone, sodium hydroxide (or another base catalyst), ethanol.

-

Procedure:

-

Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

-

Add a catalytic amount of a base, such as a few pellets of sodium hydroxide.

-

Heat the mixture under reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

-

If precipitation occurs, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

-

The Combes Quinoline Synthesis (1888)

Reported by Alphonse Combes, this method provides a route to 2,4-disubstituted quinolines.[8][9] It involves the condensation of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid.[8][10]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

-

Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid.

-

Procedure:

-

In a reaction flask, carefully mix aniline and acetylacetone.

-

Slowly and with cooling, add concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture, typically in the range of 100-140°C, for several hours.

-

Monitor the progress of the reaction using TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., ammonia or sodium hydroxide) to precipitate the crude product.

-

Collect the product by filtration and purify by recrystallization.

-

The Conrad-Limpach-Knorr Synthesis (1886-1887)

This method, developed by Max Conrad, Leonhard Limpach, and Ludwig Knorr, offers a pathway to hydroxyquinolines.[2][11] The reaction of an aniline with a β-ketoester can lead to two different isomers depending on the reaction temperature.

-

Conrad-Limpach Synthesis (lower temperature): Leads to the formation of 4-hydroxyquinolines.[11][12]

-

Knorr Quinoline Synthesis (higher temperature): Results in the formation of 2-hydroxyquinolines (2-quinolones).[2][13]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

-

Materials: Aniline, ethyl acetoacetate, a high-boiling inert solvent (e.g., mineral oil or diphenyl ether).

-

Procedure:

-

Condensation: Mix aniline and ethyl acetoacetate and heat at a moderate temperature (e.g., 100-140°C) to form the ethyl β-anilinocrotonate intermediate. Water is removed during this step.

-

Cyclization: Add the intermediate to a high-boiling solvent preheated to approximately 250°C. Maintain this temperature for a short period (e.g., 15-30 minutes) to effect cyclization.

-

Cool the reaction mixture, and the 4-hydroxyquinoline product will often precipitate.

-

Collect the product by filtration and wash with a suitable solvent to remove the high-boiling solvent.

-

Purify the product by recrystallization.

-

Experimental Protocol: Knorr Synthesis of 2-Hydroxy-4-methylquinoline

-

Materials: Acetoacetanilide, concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Procedure:

-

Prepare acetoacetanilide by reacting aniline with ethyl acetoacetate at a higher temperature (above 140°C).

-

Add the acetoacetanilide to concentrated sulfuric acid or PPA with stirring.

-

Gently heat the mixture to promote cyclization.

-

After the reaction is complete, carefully pour the mixture onto ice.

-

Neutralize the solution to precipitate the 2-hydroxyquinoline.

-

Collect the product by filtration and purify by recrystallization.

-

Comparative Analysis of Classical Quinoline Synthesis Methods

The choice of a particular synthetic method depends on the desired substitution pattern, the availability of starting materials, and the tolerance for specific reaction conditions.

| Synthesis Method | Discoverer(s) | Year | Starting Materials | Typical Products | Typical Yields | Key Advantages | Key Disadvantages |

| Skraup Synthesis | Z. H. Skraup | 1880 | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or benzene-ring substituted quinolines | 84-91% for quinoline[14] | Uses readily available starting materials. | Harsh, exothermic, and often violent reaction conditions; formation of tarry byproducts.[14] |

| Doebner-von Miller | O. Doebner & W. von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-substituted quinolines | Moderate to Good | More versatile than Skraup for substituted quinolines. | Potential for polymerization of the carbonyl compound, leading to lower yields. |

| Friedländer Synthesis | P. Friedländer | 1882 | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Polysubstituted quinolines | Good to Excellent[15] | High yields, good regioselectivity, and milder conditions.[15] | Limited availability of the 2-aminoaryl aldehyde/ketone starting materials. |

| Knorr Synthesis | L. Knorr | 1886 | β-Ketoanilide | 2-Hydroxyquinolines | Good | Effective for 2-hydroxyquinoline derivatives. | Requires preparation of the β-ketoanilide precursor. |

| Conrad-Limpach | M. Conrad & L. Limpach | 1887 | Aniline, β-Ketoester | 4-Hydroxyquinolines | Moderate to Good | Good route to 4-hydroxyquinolines. | Requires high temperatures for cyclization. |

| Combes Synthesis | A. Combes | 1888 | Aniline, β-Diketone | 2,4-Disubstituted quinolines | Good | Direct synthesis of 2,4-disubstituted quinolines. | Can have regioselectivity issues with unsymmetrical diketones. |

Other Notable Historical Syntheses

Two other classical methods, the Pfitzinger reaction and the Gould-Jacobs reaction, have also significantly contributed to the synthesis of specific quinoline derivatives.

-

Pfitzinger Reaction (1886): This method involves the reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[16]

-

Gould-Jacobs Reaction (1939): This reaction provides a route to 4-hydroxyquinolines from the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and decarboxylation.[17][18][19]

Conclusion

The discovery and development of quinoline synthesis methods represent a significant chapter in the history of organic chemistry. From the harsh conditions of the Skraup synthesis to the versatility of the Friedländer and the temperature-dependent selectivity of the Conrad-Limpach-Knorr reactions, these classical methods have provided chemists with a powerful toolkit for constructing the quinoline scaffold. While modern advancements continue to offer milder and more efficient alternatives, a thorough understanding of these foundational reactions remains indispensable for researchers, scientists, and drug development professionals. The principles and strategies established over a century ago continue to inspire and inform the synthesis of novel quinoline-based molecules with the potential to address a wide range of scientific and medical challenges.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. iipseries.org [iipseries.org]

- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 16. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Gould-Jacobs Reaction [drugfuture.com]

- 19. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Methylquinoline-2-carbonitrile: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a plausible synthetic pathway for 4-Methylquinoline-2-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Molecular Structure and Chemical Formula

This compound is a heterocyclic aromatic compound featuring a quinoline core structure. This core is characterized by a fused benzene and pyridine ring system. In this specific molecule, a methyl group is substituted at the 4-position and a nitrile group at the 2-position of the quinoline ring.

Molecular Formula: C₁₁H₈N₂[1][2]

The structural formula and key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10590-69-9[1] |

| Molecular Weight | 168.19 g/mol [1] |

| SMILES | N#CC1=NC2=CC=CC=C2C(C)=C1[1] |

A two-dimensional representation of the molecular structure is provided in the diagram below.

Caption: Molecular Structure of this compound

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₈N₂[1][2] |

| Molecular Weight | 168.19 g/mol [1] |

| Physical State | Solid (predicted) |

| Storage | Sealed in a dry environment at room temperature.[1] |

Plausible Experimental Protocol for Synthesis

A common and effective method for the introduction of a nitrile group at the 2-position of a quinoline ring is the Reissert reaction. The following protocol describes a plausible synthesis of this compound starting from 4-methylquinoline.

Reaction Scheme:

Caption: Reissert Reaction for the Synthesis of this compound.

Materials and Reagents:

-

4-Methylquinoline

-

Benzoyl chloride

-

Potassium cyanide (KCN)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylquinoline in dichloromethane.

-

Addition of Reagents: Add an aqueous solution of potassium cyanide to the flask. Cool the mixture in an ice bath. While stirring vigorously, add benzoyl chloride dropwise from the dropping funnel.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Separate the organic layer. Wash the organic layer sequentially with water, dilute hydrochloric acid, and dilute sodium hydroxide solution. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Reissert compound (1-benzoyl-4-methyl-1,2-dihydroquinoline-2-carbonitrile).

-

Hydrolysis: Treat the crude Reissert compound with a suitable hydrolyzing agent (e.g., acid or base) to eliminate the benzoyl group and afford this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Characterize the final product by spectroscopic methods (NMR, IR, MS) and determine its melting point.

Safety Precautions:

-

Potassium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

Handle all organic solvents and reagents with care, avoiding inhalation and skin contact.

Spectroscopic Data

As of the date of this document, publicly available, experimentally verified spectroscopic data for this compound is limited. The following represents predicted data based on the chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2220 - 2260 |

| C=C, C=N (Aromatic rings) | ~1500 - 1600 |

| C-H (Aromatic) | ~3000 - 3100 |

| C-H (Methyl) | ~2850 - 2960 |

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitrile group (CN) and other characteristic fragmentations of the quinoline ring.

Conclusion

This technical guide provides foundational information on this compound, including its molecular structure, chemical formula, and a plausible synthetic route. While a detailed, experimentally validated synthesis protocol and comprehensive spectroscopic data are not widely published, the information presented here, based on established chemical principles and data from related compounds, offers a valuable starting point for researchers. Further experimental work is necessary to fully characterize this compound and explore its potential applications in drug discovery and development.

References

The Role of 4-Methylquinoline-2-carbonitrile as a Chemical Intermediate: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific, detailed experimental data and protocols for the synthesis and reactions of 4-Methylquinoline-2-carbonitrile. Therefore, this guide is constructed based on established principles of quinoline synthesis and the general reactivity of the nitrile functional group. The experimental protocols provided are illustrative examples for analogous transformations and should be adapted and optimized with appropriate laboratory diligence.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, with a vast number of synthetic and naturally occurring compounds exhibiting a wide range of biological activities.[1] this compound is a heterocyclic compound belonging to this important class. Its structure, featuring a 4-methylquinoline core and a reactive nitrile group at the 2-position, suggests its potential as a versatile chemical intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential role of this compound as a chemical intermediate. While specific data for this compound is scarce, this guide will extrapolate from the well-documented chemistry of related quinolines and nitriles to outline its probable synthesis, key reactions, and potential applications.

Synthesis of the 4-Methylquinoline Core and Introduction of the 2-Carbonitrile Group

The synthesis of the 4-methylquinoline scaffold can be achieved through several classic named reactions. One of the most common methods for preparing 2,4-disubstituted quinolines is the Doebner-von Miller reaction.[2] This reaction typically involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.

A plausible synthetic route to this compound would first involve the synthesis of a 2-halo-4-methylquinoline intermediate. This intermediate can then undergo a nucleophilic substitution reaction with a cyanide salt, such as copper(I) cyanide, to introduce the 2-carbonitrile group.

Hypothetical Synthesis Pathway

A generalized workflow for the synthesis of a 4-methylquinoline scaffold via the Doebner-von Miller reaction is depicted below.

References

- 1. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 4-Methylquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-methylquinoline-2-carbonitrile (CAS No. 10590-69-9). The following sections detail the hazardous properties, safe handling procedures, emergency response, and disposal of this compound, tailored for a laboratory research and drug development environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on available safety data, the compound is associated with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 10590-69-9 |

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | Not specified (likely a solid) |

| Purity | ≥98% |

| Storage Temperature | Room Temperature (Sealed in dry conditions)[1] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear a flame-retardant and impervious lab coat.

-

Use compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

Hygiene Practices

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Remove contaminated clothing immediately and wash it before reuse.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or a designated and restricted-access area.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Methods for Cleaning Up:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

For larger spills, use an inert absorbent material to contain the spill. Collect the absorbed material and place it in a sealed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Experimental Protocol: Synthesis of a Quinoline Carbonitrile Derivative (General Procedure)

Disclaimer: A detailed, peer-reviewed synthesis protocol for this compound was not available in the searched literature. The following is a generalized procedure for the synthesis of a quinoline carbonitrile derivative, which should be adapted and optimized by qualified personnel for the specific target compound.

Materials and Reagents

-

Substituted 2-chloroquinoline

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Deionized water

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the starting substituted 2-chloroquinoline (1 equivalent) in a suitable polar aprotic solvent such as DMSO.

-

Cyanation: Carefully add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents) to the reaction mixture. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the specific substrate and should be monitored by TLC.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure quinoline carbonitrile derivative.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response procedure for spills or exposure.

References

Methodological & Application

Synthesis of 4-Methylquinoline-2-carbonitrile Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-methylquinoline-2-carbonitrile derivatives. The quinoline scaffold is a significant heterocyclic motif present in a wide array of biologically active compounds, exhibiting diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a carbonitrile group at the 2-position and a methyl group at the 4-position can modulate the biological activity of the quinoline core, making these derivatives attractive targets for drug discovery and development.

The synthetic approach detailed here is a multi-step process, beginning with the well-established Doebner-von Miller reaction to construct the 4-methylquinoline core, followed by functionalization to introduce the 2-carbonitrile group. This protocol provides a general methodology that can be adapted for the synthesis of various substituted derivatives.

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of this compound.

Part 1: Synthesis of 4-Methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[3][4] In this protocol, aniline reacts with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Materials:

-

Aniline

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

Nitrobenzene

-

Zinc chloride (fused)

-

Sodium hydroxide solution (10%)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place a mixture of aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol).

-

To this mixture, add nitrobenzene (0.05 mol) and fused zinc chloride (0.05 mol).

-

Heat the mixture to 100°C in a water bath.

-

Slowly add crotonaldehyde (0.12 mol) from the dropping funnel over a period of 1 hour while maintaining the temperature and stirring.

-

After the addition is complete, continue heating the mixture for an additional 3-4 hours.

-

Allow the reaction mixture to cool to room temperature and then make it alkaline by the slow addition of 10% sodium hydroxide solution.

-

Perform steam distillation to remove unreacted nitrobenzene and aniline.

-

The residue, containing the crude 4-methylquinoline, is extracted with diethyl ether (3 x 50 mL).

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Remove the diethyl ether by distillation. The crude product can be purified by vacuum distillation or by recrystallization from ethanol to yield pure 4-methylquinoline.

Part 2: Synthesis of this compound

This step involves the conversion of the 4-methylquinoline to its N-oxide, followed by cyanation.

Materials:

-

4-Methylquinoline

-

Hydrogen peroxide (30%)

-

Glacial acetic acid

-

Trimethylsilyl cyanide (TMSCN)

-

Dimethylcarbamoyl chloride (DMCC)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

Step 2a: Synthesis of 4-Methylquinoline N-oxide

-

Dissolve 4-methylquinoline (0.05 mol) in glacial acetic acid (50 mL) in a round-bottom flask.

-

Slowly add 30% hydrogen peroxide (0.1 mol) to the solution while stirring and maintaining the temperature below 60°C.

-

After the addition is complete, stir the mixture at 70-80°C for 5-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4-methylquinoline N-oxide.

Step 2b: Synthesis of this compound

-

In a dry, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-methylquinoline N-oxide (0.04 mol) in anhydrous dichloromethane (100 mL).

-

Add trimethylsilyl cyanide (TMSCN) (0.06 mol) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add dimethylcarbamoyl chloride (DMCC) (0.05 mol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure this compound.

Data Presentation

The following table summarizes the expected yields and key characterization data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| 4-Methylquinoline | C₁₀H₉N | 143.19 | 60-70 | 8-9 | ¹H NMR (CDCl₃, δ ppm): 8.75 (d, 1H), 8.05 (d, 1H), 7.65 (t, 1H), 7.50 (t, 1H), 7.20 (s, 1H), 2.65 (s, 3H). |

| 4-Methylquinoline N-oxide | C₁₀H₉NO | 159.19 | 80-90 | 120-122 | IR (KBr, cm⁻¹): ~1250 (N-O stretch). |

| This compound | C₁₁H₈N₂ | 168.19 | 50-65 | 92-94 | IR (KBr, cm⁻¹): ~2230 (C≡N stretch). ¹H NMR (CDCl₃, δ ppm): 8.20 (d, 1H), 8.00 (d, 1H), 7.80 (t, 1H), 7.65 (t, 1H), 7.50 (s, 1H), 2.70 (s, 3H). |

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Proposed Reaction Mechanism: Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction is complex and can proceed through different pathways. A generally accepted mechanism involves the following key steps.[3]

Caption: Proposed mechanism for the Doebner-von Miller reaction.

References

Application Notes and Protocols for 4-Methylquinoline-2-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] Derivatives of quinoline have been investigated for their potential as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1] The introduction of a methyl group at the 4-position and a carbonitrile group at the 2-position of the quinoline ring, yielding 4-Methylquinoline-2-carbonitrile (CAS No: 10590-69-9), presents a unique substitution pattern that could modulate the compound's physicochemical properties and biological activity.

While specific detailed studies on this compound are limited in the public domain, this document provides a comprehensive overview of its potential applications based on the activities of structurally related quinoline derivatives. It includes potential synthetic routes, hypothesized biological activities, and generalized experimental protocols to guide researchers in their investigation of this compound.

Synthesis of Quinolines and Potential Routes to this compound

The synthesis of the quinoline core can be achieved through several classic methods, including the Skraup, Doebner-Von Miller, and Friedlander syntheses. For the specific synthesis of 4-methyl-2-(substituted phenyl) quinoline derivatives, a one-pot microwave-assisted organic synthesis (MAOS) approach has been reported, which is an economical and environmentally friendly method.

A potential synthetic workflow for obtaining quinoline derivatives, which could be adapted for this compound, is illustrated below. The specific precursors for this compound would need to be selected based on the desired substitution pattern.

Caption: General workflow for microwave-assisted synthesis of quinoline derivatives.

Potential Biological Activities and Therapeutic Targets

Based on the biological activities of structurally similar quinoline derivatives, this compound could be investigated for a range of therapeutic applications. The quinoline scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer and antimicrobial effects.[2]

Anticancer Activity

Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases, topoisomerase II, and phosphoinositide 3-kinases (PI3K).[3] For instance, certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles have been investigated as potential inhibitors of EGFR, BRAFV600E, and HER-2.[4]

A hypothetical signaling pathway that could be targeted by a quinoline derivative in cancer is the PI3K/mTOR pathway, which is often dysregulated in cancer.

Caption: Hypothesized inhibition of the PI3K/mTOR pathway by this compound.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[5] The mechanism of action for some quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[3] Derivatives of 4-aminoquinoline have shown activity against various bacteria, including MRSA.[5]

The potential antibacterial activity of this compound could be explored against a panel of clinically relevant bacterial strains.

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the metabolic activity of cells and can be used to determine the cytotoxic effects of a compound.[2]

Materials:

-

Target cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[2]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol can be adapted to assess the inhibitory activity of this compound against a specific enzyme of interest (e.g., a protein kinase).[2]

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

This compound

-

Known inhibitor of the enzyme (positive control)

-

96-well microplate

-

Plate reader (fluorometer or spectrophotometer)